Desulfoxide4-DemethylOmeprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

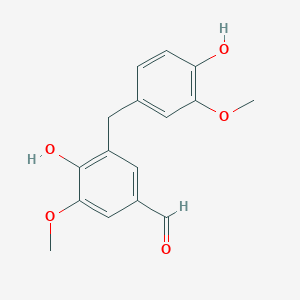

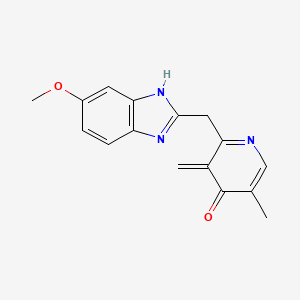

Desulfoxide4-DemethylOmeprazole, also known as this compound, is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetic and Pharmacodynamic Insights

Desulfoxide4-DemethylOmeprazole, as part of the broader category of omeprazole metabolites, plays a significant role in pharmacokinetic and pharmacodynamic interactions, particularly concerning drug-drug interactions (DDIs). A study on the inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites, including 5′-O-desmethylomeprazole, highlighted its contribution to DDIs. These metabolites were found to be significant reversible inhibitors and time-dependent inhibitors of CYP2C19 and CYP3A4, suggesting that they contribute to in vivo DDIs to a notable extent. The metabolites were predicted to contribute between 30–63% to the in vivo hepatic interactions, underlining the importance of considering metabolites in quantitative predictions of DDIs (Shirasaka et al., 2013).

Antioxidant and Anti-inflammatory Effects

Esomeprazole, closely related to this compound, has been studied for its gastroprotective effects beyond acid suppression. Research indicates that esomeprazole exerts antioxidant effects by reducing malondialdehyde levels and enhancing the expression of antioxidant factors like glutathione and superoxide dismutase. Furthermore, it has demonstrated anti-inflammatory effects by reducing levels of myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1β. This study elucidates the multifaceted protective mechanisms of esomeprazole, including its potential to attenuate the phosphorylation levels of NF-κB p65 and p38 MAPK, and decrease NF-κB p65 nuclear translocation induced by stress-related ulcers (Xie et al., 2019).

Synthesis and Chemical Properties

The advancement of click chemistry has significantly impacted drug discovery, offering reliable and practical chemical transformations. This approach facilitates the synthesis of complex molecules, including omeprazole derivatives, through efficient and bio-compatible reactions. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes is highlighted for its dependability and specificity, showcasing the innovative methods applied in the synthesis of drug molecules and their intermediates (Kolb & Sharpless, 2003).

Advanced Analytical Techniques

A novel application of desorption electrospray mass spectrometry (DESI-MS) has been developed for the rapid evaluation of drug metabolism and pharmacokinetics, including the profiling of esomeprazole and its metabolites. This high-throughput screening method demonstrates excellent sensitivity and precision for drug and metabolite quantification, underscoring the advancements in analytical techniques for pharmacokinetic studies (Rossi et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Desulfoxide4-DemethylOmeprazole can be achieved through a multi-step process involving the conversion of Omeprazole to Desulfoxide4-Omeprazole followed by demethylation to yield the final product.", "Starting Materials": [ "Omeprazole", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Methylene chloride", "Sodium carbonate", "Methanol" ], "Reaction": [ "Step 1: Omeprazole is reacted with hydrogen peroxide and sodium hydroxide in methanol to yield Desulfoxide4-Omeprazole.", "Step 2: Desulfoxide4-Omeprazole is then demethylated using sodium borohydride in methanol to yield Desulfoxide4-DemethylOmeprazole.", "Step 3: The product is purified by extraction with methylene chloride, followed by treatment with hydrochloric acid and sodium chloride to remove any remaining impurities.", "Step 4: The final product is obtained by evaporation of the solvent and recrystallization from methanol using sodium carbonate as a base." ] } | |

Numéro CAS |

1384163-92-1 |

Formule moléculaire |

C16H17N3O2 |

Poids moléculaire |

283.32 g/mol |

Nom IUPAC |

2-[(6-methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-1H-pyridin-4-one |

InChI |

InChI=1S/C16H17N3O2/c1-9-8-17-13(10(2)16(9)20)7-15-18-12-5-4-11(21-3)6-14(12)19-15/h4-6,8H,7H2,1-3H3,(H,17,20)(H,18,19) |

Clé InChI |

JGZCGSDRNJLWDD-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=C)C1=O)CC2=NC3=C(N2)C=C(C=C3)OC |

SMILES canonique |

CC1=CNC(=C(C1=O)C)CC2=NC3=C(N2)C=C(C=C3)OC |

Synonymes |

2-[(6-Methoxy-1H-benzimidazol-2-yl)methyl]-3,5-dimethyl-4(1H)-pyridinone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)